3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide
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Overview
Description
3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide is a chemical compound that features a pyridine ring substituted with a 4-bromobut-1-en-1-yl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxypyridine and 4-bromobut-1-ene.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 5-methoxypyridine is reacted with 4-bromobut-1-ene in the presence of a base to form the desired product. The reaction mixture is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The double bond in the butenyl group can be reduced to form saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, etc.
Oxidation: Oxidized products include corresponding oxides and ketones.
Reduction: Reduced products include saturated derivatives of the original compound.
Scientific Research Applications
3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: The compound is used in studies related to its biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide involves its interaction with specific molecular targets. The bromobut-1-en-1-yl group can participate in various chemical reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene: Similar structure but with a benzene ring instead of a pyridine ring.
4-Bromobut-1-en-1-ylbenzene: Lacks the methoxy group and has a benzene ring.
4-Bromobut-1-en-1-ylpyridine: Lacks the methoxy group but has a pyridine ring.
Uniqueness
3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide is unique due to the presence of both the methoxy group and the bromobut-1-en-1-yl group on the pyridine ring. This combination of functional groups provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-[(E)-4-bromobut-1-enyl]-5-methoxypyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.BrH/c1-13-10-6-9(7-12-8-10)4-2-3-5-11;/h2,4,6-8H,3,5H2,1H3;1H/b4-2+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJPVFUSJYDQBT-VEELZWTKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C=CCCBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN=CC(=C1)/C=C/CCBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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